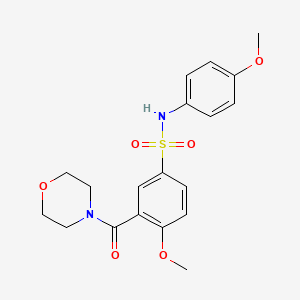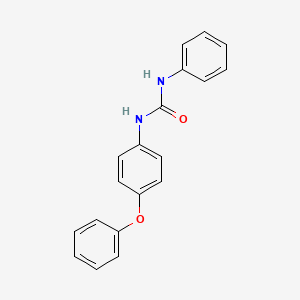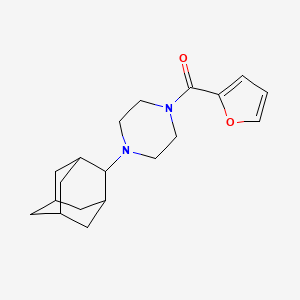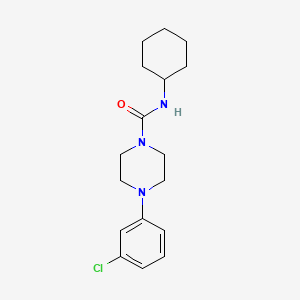
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide, also known as BTQ, is a synthetic compound that belongs to the class of quinoline derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
科学的研究の応用
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit promising antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been found to inhibit the growth of multidrug-resistant cancer cells, making it a potential candidate for overcoming drug resistance in cancer treatment.
Furthermore, this compound has been investigated for its antibacterial and antifungal properties. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. This makes this compound a potential candidate for the development of new antimicrobial agents.
作用機序
The mechanism of action of 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that this compound induces apoptosis in cancer cells by activating the caspase-dependent pathway. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of matrix metalloproteinases.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and transcription. This compound has also been found to induce DNA damage and cell cycle arrest in cancer cells.
Furthermore, this compound has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and angiogenesis. This suggests that this compound may have potential applications in the treatment of various diseases, including cancer and inflammatory disorders.
実験室実験の利点と制限
2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yield and purity. This compound is also soluble in various solvents, making it easy to manipulate in the lab. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations. These limitations must be taken into consideration when designing experiments involving this compound.
将来の方向性
There are several future directions for research involving 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide. One potential area of research is the development of this compound-based drugs for the treatment of cancer and other diseases. Further studies are needed to elucidate the mechanism of action of this compound and its potential applications in various fields.
Another area of research is the synthesis of this compound derivatives with improved pharmacological properties. These derivatives could be designed to have increased water solubility, reduced toxicity, and enhanced potency against cancer cells and other targets.
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
合成法
The synthesis of 2-isobutyl-N'-(2-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of 2-amino-4-isobutylquinoline and 2-thienylcarboxaldehyde in the presence of hydrazine hydrate. The resulting product is purified through recrystallization, yielding this compound as a yellow solid. This synthesis method has been optimized to achieve high yield and purity of this compound.
特性
IUPAC Name |
2-(2-methylpropyl)-N-[(E)-thiophen-2-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(2)10-14-11-17(16-7-3-4-8-18(16)21-14)19(23)22-20-12-15-6-5-9-24-15/h3-9,11-13H,10H2,1-2H3,(H,22,23)/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLOWSHQMUBYKGM-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[5-(3,4-dimethylphenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B5884174.png)



![N-ethyl-3-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5884234.png)

![N-(3,4-dimethylphenyl)-2-[(5-isopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5884250.png)

![N,N-dimethyl-2-[(1-phenyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5884259.png)
![4-methoxy-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5884264.png)
![N-{[(4-fluorophenyl)amino]carbonothioyl}-2-methyl-3-nitrobenzamide](/img/structure/B5884265.png)